molecular formula C16H9NO2 B1434435 3-Nitrofluoranthene-D9 CAS No. 350820-11-0

3-Nitrofluoranthene-D9

Cat. No. B1434435
M. Wt: 256.3 g/mol
InChI Key: PIHGQKMEAMSUNA-LOIXRAQWSA-N
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Description

3-Nitrofluoranthene-D9 is the deuterium labeled 3-Nitrofluoranthene . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of 3-Nitrofluoranthene-D9 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Scientific Research Applications

Overview

3-Nitrofluoranthene-D9 is a specific compound of interest in scientific research, particularly in the fields of environmental science, materials science, and chemical analysis. Although the exact applications of 3-Nitrofluoranthene-D9 were not directly identified in the literature, several studies on similar nitro compounds and their applications provide insights into the potential uses and significance of such compounds in scientific research. Below, we explore the applications of nitro compounds and related materials that might reflect the relevance of 3-Nitrofluoranthene-D9 in various research areas.

Environmental Science and Pollution Analysis

Nitro compounds, including nitroaromatics, have been extensively studied for their environmental impact, particularly concerning air and water pollution. Research on nitrated phenols in the atmosphere, for example, discusses the sources, formation mechanisms, and analytical methods for nitrophenols, which are significant for understanding atmospheric pollution and the chemical processes leading to the formation of nitroaromatic compounds like 3-Nitrofluoranthene-D9 (Harrison et al., 2005). These studies are crucial for developing strategies to monitor and mitigate pollution from nitroaromatic compounds.

Photocatalysis and Environmental Remediation

Graphitic carbon nitride (g-C3N4) and its composites, which have been explored for photocatalytic applications, highlight the importance of nitro compounds and related materials in environmental remediation. The modification of g-C3N4 with various materials, including possibly nitroaromatic compounds, can enhance its photocatalytic efficiency for water splitting, CO2 reduction, and degradation of pollutants (Zhao et al., 2018). Research in this area contributes to the development of sustainable technologies for energy conversion and environmental purification.

Chemical Sensing and Analysis

Nitro compounds are significant in the development of chemical sensors due to their specific reactivity and electronic properties. Studies on the structure-activity relationship of aromatic and heteroaromatic nitro compounds provide insights into designing more effective chemical sensors and analytical methods (Debnath et al., 1991). These sensors are essential for detecting environmental pollutants, toxic substances, and monitoring chemical processes.

properties

IUPAC Name

1,2,3,5,6,7,8,9,10-nonadeuterio-4-nitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGQKMEAMSUNA-LOIXRAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C(=C(C4=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrofluoranthene-D9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.